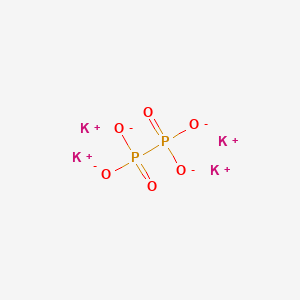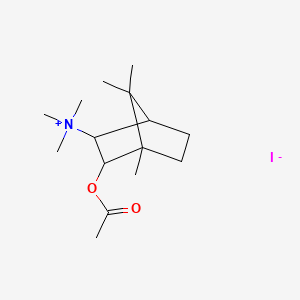
Hypophosphoric acid, tetrapotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hypophosphate, also known as potassium phosphinate, is a chemical compound with the formula KH₂PO₂. It is a salt derived from hypophosphorous acid and is known for its reducing properties. This compound is used in various industrial and scientific applications due to its unique chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium hypophosphate can be synthesized through the reaction of hypophosphorous acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, resulting in the formation of potassium hypophosphate and water: [ \text{H}_3\text{PO}_2 + \text{KOH} \rightarrow \text{KH}_2\text{PO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of potassium hypophosphate often involves the use of white phosphorus and potassium hydroxide. The process includes the following steps:
- White phosphorus reacts with potassium hydroxide in the presence of water to form potassium hypophosphite.
- The solution is then purified to remove any impurities and concentrated to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium hypophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phosphate.
Reduction: It acts as a reducing agent in many chemical reactions.
Substitution: It can participate in substitution reactions to form different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Potassium hypophosphate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It is commonly used in the reduction of metal ions to their elemental forms.
Substitution: Reactions with organic halides can lead to the formation of organophosphorus compounds.
Major Products Formed:
Oxidation: Potassium phosphate.
Reduction: Elemental metals.
Substitution: Various organophosphorus compounds.
Applications De Recherche Scientifique
Potassium hypophosphate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of various organophosphorus compounds.
Biology: It is employed in biochemical research for the reduction of disulfide bonds in proteins.
Industry: It is used in electroless nickel plating, where it helps in the deposition of nickel onto various substrates.
Mécanisme D'action
The mechanism of action of potassium hypophosphate primarily involves its reducing properties. It donates electrons to other substances, thereby reducing them. This property is utilized in various chemical reactions, including the reduction of metal ions and the cleavage of disulfide bonds in proteins. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Sodium hypophosphite (NaH₂PO₂): Similar in structure and properties, but sodium hypophosphite is more commonly used in industrial applications.
Calcium hypophosphite (Ca(H₂PO₂)₂): Another hypophosphite salt with similar reducing properties but different solubility characteristics.
Uniqueness: Potassium hypophosphate is unique due to its specific solubility and reactivity profile. It is preferred in certain applications where potassium ions are more desirable than sodium or calcium ions. Additionally, its reducing properties make it valuable in various chemical and industrial processes.
Propriétés
Numéro CAS |
99690-64-9 |
|---|---|
Formule moléculaire |
K4O6P2 |
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
tetrapotassium;dioxido-oxo-phosphonato-λ5-phosphane |
InChI |
InChI=1S/4K.H4O6P2/c;;;;1-7(2,3)8(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |
Clé InChI |
RILFGEIJJMTZLZ-UHFFFAOYSA-J |
SMILES canonique |
[O-]P(=O)([O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















